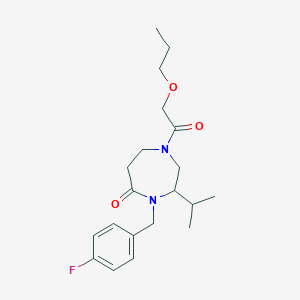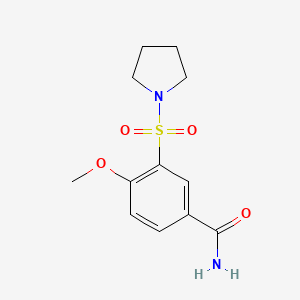
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields.
Wirkmechanismus
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide acts as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, differentiation, and apoptosis. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, voltage-gated calcium channels, and TRPV1 receptors. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, increased dopamine release, and inhibition of tumor growth. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have potential therapeutic applications in various fields. However, one limitation of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is that it may have off-target effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide. One potential direction is to investigate the use of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is to investigate the use of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide and its potential off-target effects.
Synthesemethoden
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide can be synthesized using various methods, including the reaction of 1-benzylpiperazine with 3-chlorobenzoyl chloride and cyclohexylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c18-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKHOVWLRZSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)
![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B5296664.png)

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)
![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)